molecular formula C42H82N2O22 B15127225 (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid

Katalognummer: B15127225
Molekulargewicht: 967.1 g/mol
InChI-Schlüssel: ZWXXNJUHFRYALT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is a complex organic compound with a unique structure that includes multiple ether and amide linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexanoic acid structure, followed by the sequential addition of the ether and amide groups. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure the correct formation of the desired linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is unique due to its complex structure, which includes multiple ether and amide linkages. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Eigenschaften

Molekularformel

C42H82N2O22

Molekulargewicht

967.1 g/mol

IUPAC-Name

2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)

InChI-Schlüssel

ZWXXNJUHFRYALT-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.